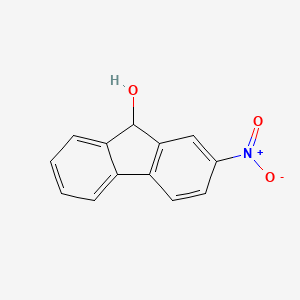

2-Nitro-9H-fluoren-9-ol

Description

Structural Classification and Relevance within Nitrofluorene and Fluorenol Chemistry

From a structural standpoint, 2-Nitro-9H-fluoren-9-ol is dually classified as a nitrofluorene and a fluorenol.

Nitrofluorene Chemistry : As a nitrofluorene derivative, the compound's properties are influenced by the strongly electron-withdrawing nitro group. This functional group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. Nitrofluorenes are investigated for their electron-accepting capabilities, which makes them useful in creating materials with specific optoelectronic properties, such as those used in organic photovoltaics. rsc.org The presence of the nitro group can lead to deeper frontier orbital levels and reduced HOMO-LUMO gaps, which are desirable characteristics in the design of non-fullerene acceptors in solar cells. rsc.org

Fluorenol Chemistry : As a fluorenol, the molecule contains a secondary alcohol group at the C9 position. nih.gov This is a key reactive site. The hydroxyl group makes the C9 position a stereocenter, meaning the compound can exist as a pair of enantiomers. This hydroxyl group can be readily oxidized to form the corresponding ketone, 9-fluorenone (B1672902). wikipedia.org This transformation is a fundamental reaction in fluorene (B118485) chemistry. The development of synthetic methods to produce functionalized fluorenols is of significant interest, as these compounds serve as precursors to a wide array of other derivatives. mdpi.comrsc.org

The relevance of this compound lies in the combination of these two functionalities. This bifunctional nature allows for orthogonal chemical modifications. For example, the nitro group could be reduced to an amine to create 2-Amino-9H-fluoren-9-ol, while the hydroxyl group remains available for other transformations. This versatility makes it a potentially valuable intermediate in the multi-step synthesis of complex, functional molecules for materials science or as scaffolds in medicinal chemistry. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-9H-fluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXWEWNCAHRWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313831 | |

| Record name | 2-Nitro-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28149-15-7 | |

| Record name | 2-Nitro-9H-fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28149-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028149157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Nitro 9h Fluoren 9 Ol

Reactions Involving the Nitro Group

The nitro group (-NO₂) significantly influences the electronic properties of the fluorene (B118485) system, rendering the aromatic rings electron-deficient. This electronic pull is central to the reactivity described in the following sections.

The nitro group of 2-Nitro-9H-fluoren-9-ol can be readily reduced to a primary amine, yielding 2-amino-9H-fluoren-9-ol. This transformation is a pivotal step in the synthesis of various fluorene derivatives. The reduction can be accomplished using several standard methods for nitroarene reduction. Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a common and efficient method. Chemical reducing agents can also be employed to achieve this conversion. smolecule.com The resulting amino group can then participate in a wide array of subsequent reactions, such as diazotization or acylation. smolecule.com

Table 1: Representative Reduction Reactions of Nitrofluorene Systems

| Starting Material | Reagent(s) | Product | Reference |

| 2-Nitro-9H-fluorene | H₂, Pd/C | 2-Amino-9H-fluorene | |

| 3-Nitro-9H-fluoren-2-amine | H₂, Pd/C | 3-Amino-9H-fluoren-2-amine | |

| 2-Nitro-9H-fluorene | Calcium Chloride, Iron | 2-Amino-9H-fluorene | rsc.org |

The presence of the strong electron-withdrawing nitro group deactivates the fluorene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). ontosight.aiorganicchemistrytutor.com This reaction allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. For an SNAr reaction to occur on a nitrofluorene, there must typically be a leaving group (like a halide) positioned ortho or para to the nitro group. libretexts.org

The mechanism proceeds via an addition-elimination pathway. organicchemistrytutor.comnih.gov The nucleophile first attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. dalalinstitute.com The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov While this compound itself lacks a leaving group for a typical SNAr reaction, its derivatives, such as halogenated nitrofluorenols, would be expected to undergo such transformations. The rate of these reactions is dependent on the ability of the system to delocalize the negative charge in the intermediate state. nih.gov

Reactions at the 9-Hydroxyl Position and the Fluorenyl Nucleus

The hydroxyl group at the C-9 position of this compound behaves as a typical secondary alcohol and can undergo both alkylation to form ethers and acylation to form esters.

Alkylation: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, direct alkylation of fluorene derivatives can be achieved under basic conditions using reagents like potassium hydroxide (B78521) (KOH) and an appropriate alcohol, often in a solvent like toluene. rsc.org This method can be applied to synthesize various 9-alkoxy-2-nitrofluorenes.

Acylation: Esters are readily formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). These reactions are standard esterification procedures that convert the alcohol into a less polar ester derivative.

The secondary alcohol at the 9-position can be easily oxidized to the corresponding ketone, 2-nitro-9-fluorenone (B187283). google.comgoogle.com This transformation is a key reaction of fluorenols and can be achieved with a variety of oxidizing agents.

A particularly efficient and environmentally friendly method involves air oxidation in the presence of a base. For instance, stirring 2-nitrofluorene (B1194847) (which exists in equilibrium with its tautomer this compound in the basic medium) in tetrahydrofuran (B95107) (THF) with potassium hydroxide (KOH) at room temperature under an air atmosphere leads to the formation of 2-nitro-9-fluorenone in excellent yields (up to 99%). google.comgoogle.com Other common oxidizing agents for converting secondary alcohols to ketones, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions, are also applicable. The progress of the oxidation can be monitored by spectroscopic methods, such as ¹H NMR, where the signals corresponding to the C-9 proton and the hydroxyl proton of the starting material disappear upon formation of the ketone. aiinmr.com

Table 2: Oxidation of 2-Nitrofluorene to 2-Nitro-9-fluorenone

| Substrate | Reagents/Conditions | Product | Yield | Reference |

| 2-Nitrofluorene | KOH, air, THF, room temp. | 2-Nitro-9-fluorenone | 99.1% | google.comgoogle.com |

While the nitro group deactivates the ring to which it is attached (the A ring), the other aromatic ring (the C ring) remains susceptible to electrophilic aromatic substitution. The nitro group is a powerful deactivating group and a meta-director. Therefore, any electrophilic attack on the A ring would be slow and directed to the C-4 position.

The unsubstituted C ring is more reactive. In the fluorene system, electrophilic substitution typically occurs at the C-2 and C-7 positions, which are para to the bridging carbon and electronically activated. Since the C-2 position is already substituted with the nitro group, the most likely position for a subsequent electrophilic attack on the fluorene nucleus of this compound is the C-7 position. Typical electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts reactions. evitachem.comevitachem.com For example, further nitration of 2-nitrofluorene derivatives can lead to dinitro- or trinitro- products, with the position of the new nitro group being directed by the existing substituents. researchgate.net

Rearrangement Reactions and Carbocation Intermediates

The chemical reactivity of this compound, particularly its tendency to undergo rearrangement reactions, is intrinsically linked to the formation and stability of carbocation intermediates. The fluorenyl system can form a carbocation at the C-9 position, which is subject to rearrangement to achieve greater stability. libretexts.org The presence of the nitro group, an electron-withdrawing substituent, on the fluorene ring system significantly influences the stability and subsequent reaction pathways of this carbocation. ontosight.ai

Under acidic conditions or upon photolysis, the hydroxyl group at the 9-position of this compound can be eliminated, leading to the formation of the 2-nitro-9-fluorenyl cation. researchgate.net Carbocations are highly reactive species characterized by a positively charged carbon atom with a sextet of electrons. libretexts.org They are prone to rearrangements, primarily through 1,2-hydride shifts or 1,2-alkyl shifts, to form more stable carbocation structures (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.org

In the context of the 9-fluorenyl cation, intramolecular hydride migrations have been studied. For instance, the 9-(diphenylmethyl)fluoren-9-yl cation has been shown to transform into a more stable substituted diphenylmethyl cation through an apparent 1,2-hydrogen shift at ambient temperatures. researchgate.net However, molecular orbital calculations have indicated a high energy barrier for such a 1,2-hydride shift in some fluorenyl cations, suggesting that the geometry of the cation may not be ideal for the required periplanar arrangement for this process to occur efficiently. researchgate.net

The formation of the fluorenyl cation is a key step in various reactions. For example, the photolysis of fluorenol derivatives often proceeds through a cation intermediate due to the excited state's aromaticity. researchgate.net Boron trifluoride-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols are proposed to proceed via the formation of allene (B1206475) carbocation intermediates. thieme-connect.de These reactive intermediates are central to the synthesis of various functionalized fluorene derivatives. thieme-connect.dekashanu.ac.ir The specific rearrangement pathways and the products formed from the 2-nitro-9-fluorenyl cation will be dictated by the reaction conditions and the inherent stability of the potential rearranged carbocations.

Photochemical Transformation Mechanisms of Fluorenols and Nitroaromatics

The photochemical transformation of compounds like this compound is governed by the combined photochemistry of the fluorenol moiety and the nitroaromatic system. ontosight.airesearchgate.net The photolysis of fluorene derivatives and nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) can lead to a complex array of products through various reaction pathways. researchgate.netinchem.orgwho.int The dominant degradation pathway for many nitro-PAHs in the atmosphere is photolysis. who.int

Photolytic Pathways and Product Characterization

The photolytic degradation of nitroaromatic compounds can proceed through multiple pathways, including rearrangement reactions, oxidation of the aromatic ring, and reactions with the solvent or molecular oxygen. researchgate.net A key initial step in the photoreaction of many nitroaromatics is a nitro-nitrite rearrangement, which forms a pyrenoxy radical intermediate. nih.gov This intermediate can then undergo abstraction and recombination reactions to form various hydroxylated products. nih.gov

The photolysis of fluorenols is known to proceed via both homolytic (radical) and heterolytic (ionic) pathways, generating radical and carbocation intermediates, respectively. researchgate.net In the case of this compound, irradiation can lead to the formation of the 2-nitro-9-fluorenyl cation, which can then react with nucleophiles present in the medium. researchgate.net

Studies on the photodegradation of related compounds, such as 1-nitropyrene (B107360) and 2-nitrofluorene, have identified several types of photoproducts. researchgate.netnih.gov These findings suggest that the photolysis of this compound would likely yield a mixture of products resulting from nitro-group reduction, ring oxidation, and reactions involving the hydroxyl group.

Table 1: Potential Photodegradation Products of Nitroaromatics and Fluorenols This table is illustrative of products found in related compound studies and may be predictive for this compound.

| Precursor Class | Potential Photoproducts | Formation Pathway | Reference |

|---|---|---|---|

| Nitro-PAHs | Hydroxynitropyrenes | Nitro-nitrite rearrangement, radical recombination | nih.gov |

| Nitro-PAHs | Pyrenediones | Oxidation | nih.gov |

| Nitro-PAHs | Nitrosopyrene | Reduction of nitro group | nih.gov |

| Fluorenols | Substituted-9-fluorenes | Radical pathways (homolytic cleavage) | researchgate.net |

| Fluorenols | Substituted-9-methoxyfluorenes (in methanol) | Cationic pathways (heterolytic cleavage) | researchgate.net |

Influence of Solvent Polarity on Photoreactivity

Solvent polarity has a profound effect on the photochemical transformation of nitroaromatics. researchgate.netnih.gov The polarity of the solvent can influence the stability of the excited states, the efficiency of intersystem crossing, and the rates of various reaction pathways. nih.govrsc.org

For many nitroaromatic compounds, an increase in solvent polarity stabilizes the first excited singlet state (S₁). nih.gov This stabilization can alter the energy gap between the singlet and triplet states. In some cases, specific triplet states that are close in energy to the S₁ state in nonpolar solvents become destabilized in more polar solvents. nih.gov This combined effect can lead to a "decoupling" of the singlet and triplet manifolds in polar solvents, resulting in significantly longer S₁ lifetimes and potentially altering the dominant photochemical pathways. nih.gov

Research on the photodegradation of various nitro-PAHs has shown a clear dependence of the reaction rate on the solvent used. researchgate.net In one study, the degradation rates for several nitro-PAHs followed the order: CHCl₃ > CH₂Cl₂ ≈ DMF > DMF/H₂O (80/20) > CH₃CN > CH₃CN/H₂O (80/20). researchgate.net This trend is partly attributed to the solubility of molecular oxygen, which is required for many of the degradation pathways and generally decreases as solvent polarity increases. researchgate.net The addition of water to organic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) was found to slow the degradation rate. researchgate.netnih.gov

Table 2: Effect of Solvent on Photodegradation of Nitro-PAHs

| Solvent | Polarity (qualitative) | Degradation Rate Rank | Reference |

|---|---|---|---|

| Chloroform (CHCl₃) | Least Polar (in study) | 1 (Fastest) | researchgate.net |

| Dichloromethane (CH₂Cl₂) | ↓ | 2 | researchgate.net |

| Dimethylformamide (DMF) | ↓ | 3 | researchgate.net |

| Acetonitrile (CH₃CN) | ↓ | 5 | researchgate.net |

The quantum yield of photodegradation can also be significantly affected by the solvent. For 1-nitropyrene, the quantum yield was found to be an order of magnitude larger in toluene, benzene, and polar protic solvents compared to nonpolar and polar aprotic solvents. nih.gov This highlights the complex interplay between solvent properties and the specific electronic and structural features of the nitroaromatic compound in determining its photochemical fate.

Spectroscopic Characterization and Structural Elucidation Studies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Nitro-9H-fluoren-9-ol, a complete structural assignment requires a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and advanced two-dimensional (2D) techniques.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C9 position, and the hydroxyl proton.

The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of signals for the seven protons on the fluorene (B118485) rings. The presence of the electron-withdrawing nitro group (-NO₂) at the C2 position causes a significant downfield shift for adjacent protons (H1 and H3) compared to the unsubstituted fluorenol. The proton at C1 would likely appear as a doublet, while the H3 proton would be a doublet of doublets. The protons on the unsubstituted ring (H4, H5, H6, H7) would resonate at relatively higher fields within the aromatic region. The proton at the C9 position, being attached to a carbon bearing an electronegative oxygen atom, is expected to appear as a singlet at a distinct chemical shift. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H1, H3, H4, H5, H6, H7, H8) | 7.3 - 8.5 | Multiplets, Doublets |

| H9 | ~5.5 - 6.0 | Singlet |

Note: The predicted values are based on general principles and data from similar fluorene derivatives.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. This compound has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected in the spectrum.

The carbon atom C9, bonded to the hydroxyl group, is anticipated to resonate in the range of δ 70-85 ppm. The carbon atom C2, directly attached to the electron-withdrawing nitro group, will be significantly deshielded and appear at a low field, typically in the δ 145-150 ppm region. The other aromatic carbons will produce signals in the δ 115-150 ppm range. Quaternary carbons (C2, C4a, C4b, C8a, C9a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C9 (CH-OH) | 70 - 85 |

| Aromatic CH | 115 - 135 |

| Aromatic Quaternary (C-NO₂) | 145 - 150 |

Note: The predicted values are based on general principles and data from related compounds like 9-(4-methoxyphenyl)-2-nitro-9H-fluoren-9-ol and other fluorenol derivatives. rsc.org

While 1D NMR provides fundamental data, 2D NMR experiments are often crucial for unambiguous structural confirmation, especially for complex aromatic systems. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. It would be instrumental in tracing the proton-proton coupling networks within each aromatic ring, helping to assign specific protons like H5, H6, and H7, which form a contiguous spin system.

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the already assigned proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly vital for identifying and assigning the quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, correlations from the H1 proton to the quaternary carbons C2, C9a, and C4b would definitively confirm the position of the nitro group and the connectivity of the fluorene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment can be used to confirm spatial proximities between protons. A NOESY experiment could, for example, show a correlation between the C9-H and the H1 and H8 protons, confirming their spatial relationship in the folded structure of the fluorene system. unige.it

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl group, the nitro group, and the aromatic system. nih.gov The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol group. The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. Data from related derivatives supports these assignments. rsc.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 (Strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1360 (Strong) |

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically weak in Raman spectra, the symmetric stretching vibration of the nitro group is usually very strong and appears around 1320-1340 cm⁻¹. researchgate.net The aromatic ring stretching and breathing modes also give rise to characteristic and often intense signals in the Raman spectrum. Studies on the related compound 2-nitrofluorene (B1194847) (2NF) show prominent Raman bands that can be used to predict the spectrum of this compound. researchgate.netnih.gov Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal, allowing for the study of the molecule at very low concentrations and its interaction with metal surfaces. researchgate.net

Table 4: Predicted Raman Shifts for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Rings | Ring Breathing/Stretching | ~1600 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1320 - 1340 (Strong) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

In a study focused on metabolite profiling, "this compound" was tentatively identified using RP-HPLC-ESI-Q-TOF-MS (Reverse Phase-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry). The analysis in positive ion mode indicated a molecular ion, although specific fragmentation data was not detailed in the study.

While comprehensive fragmentation studies for "this compound" are not extensively reported in the reviewed literature, a standard electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways would include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), or molecules such as water (H₂O) and nitric oxide (NO). The fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation and differentiation from isomers.

Table 1: Mass Spectrometry Data for this compound

| Analytical Technique | Ion Mode | Observed m/z | Molecular Formula | Reference |

| ESI-Q-TOF-MS | Positive | Not specified | C₁₃H₉NO₃ | Current time information in Bangalore, IN.chemrxiv.org |

Note: The exact observed m/z value was not provided in the cited literature, but the compound was identified as part of a larger dataset.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its packing in the crystal lattice.

As of the latest literature review, a single-crystal X-ray diffraction study for "this compound" has not been reported. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

However, based on the known structures of similar fluorene derivatives, it can be anticipated that the fluorene core of "this compound" would be largely planar. The nitro group at the 2-position would likely be coplanar with the aromatic ring to maximize resonance stabilization. The hydroxyl group at the 9-position would extend from the plane of the fluorene system. In the solid state, it is highly probable that intermolecular hydrogen bonds would be formed involving the hydroxyl group and the nitro group of adjacent molecules, leading to the formation of extended supramolecular architectures.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the specific symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters would define the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements would confirm the covalent structure of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions would be elucidated. |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study; however, no experimental data for "this compound" is currently available in the public domain.

Theoretical and Computational Investigations of 2 Nitro 9h Fluoren 9 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 2-Nitro-9H-fluoren-9-ol at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules. rsc.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its optimized molecular geometry. scielo.br These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy structure.

The introduction of the electron-withdrawing nitro (-NO₂) group at the C2 position and the hydroxyl (-OH) group at the C9 position significantly influences the geometry of the parent fluorene (B118485) framework. The calculations show a slight deviation from the planarity of the fluorene system to accommodate these functional groups. The C-N bond of the nitro group and the C-O bond of the hydroxyl group are key parameters determined by these studies.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C(2)-N Bond Length | ~1.48 Å | The bond connecting the nitro group to the fluorene ring. |

| N-O Bond Length | ~1.23 Å | The average bond length within the nitro group. |

| C(9)-O Bond Length | ~1.43 Å | The bond connecting the hydroxyl group to the fluorene ring. |

| O-H Bond Length | ~0.97 Å | The bond length within the hydroxyl group. |

| ∠O-N-O Angle | ~124° | The angle within the nitro group. |

| ∠C(1)-C(9)-C(8) Angle | ~103° | The internal angle of the five-membered ring at the C9 position. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and localize it primarily on the nitro-substituted aromatic ring. Conversely, the hydroxyl group, along with the fluorene system, contributes significantly to the HOMO. This charge distribution is a key factor in the molecule's potential for intramolecular charge transfer (ICT). nih.gov Theoretical studies on similar nitro-aromatic compounds confirm that electron-withdrawing groups dramatically influence the FMO energy levels. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 eV | Fluorene ring system and hydroxyl group |

| LUMO | -2.8 eV | Nitro-substituted phenyl ring |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | - |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.brrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and their corresponding intensities (oscillator strengths). rsc.org For this compound, the main absorption bands are typically associated with π→π* transitions within the fluorene system and intramolecular charge transfer transitions from the fluorenol moiety to the nitro group.

Furthermore, computational methods can predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes of the molecule. This allows for the assignment of specific spectral peaks to the stretching and bending of particular bonds, such as the N-O stretches of the nitro group and the O-H stretch of the hydroxyl group. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| ~350 nm | 0.45 | Intramolecular Charge Transfer (ICT) |

| ~280 nm | 0.75 | π→π* (Fluorene system) |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. These simulations model the movements of atoms by solving Newton's equations of motion, providing a picture of how the molecule behaves in different environments, such as in various solvents or at different temperatures.

A key area of interest for conformational analysis is the rotation around the C(9)-O bond, which determines the orientation of the hydroxyl hydrogen. High-level molecular orbital calculations can be used to compute the energy barriers associated with these conformational changes. researchgate.net This analysis helps to identify the most stable conformers and the likelihood of transition between them, which can influence the molecule's reactivity and intermolecular interactions.

Thermodynamic Studies on Fluorenol Formation and Reactivity

Computational chemistry provides a route to determine the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). Methods like the G3 and G4 theories, as well as DFT, can calculate these values with reasonable accuracy. researchgate.net

For this compound, these calculations can quantify its stability relative to reactants or other isomers. By comparing the calculated enthalpy of formation of the nitro-substituted compound with that of the parent 9-fluorenol, the energetic contribution of the nitro group can be assessed. Experimental and computational studies on 9-fluorenol have reported its standard enthalpy of formation in the crystalline phase to be -66.3 ± 2.9 kJ·mol⁻¹. researchgate.net Computational models can predict how this value is altered by the presence of the strongly electron-withdrawing nitro group. This data is vital for understanding the energetics of reactions involving the formation or transformation of this compound.

Table 4: Comparison of Calculated Thermodynamic Properties at 298.15 K

| Property | 9H-Fluoren-9-ol (Reference) researchgate.net | This compound (Predicted) |

|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔHf°, gas) | 42.0 kJ·mol⁻¹ | ~55 kJ·mol⁻¹ |

| Gibbs Free Energy of Formation (ΔGf°, gas) | Not readily available | Predicted to be higher than fluorenol |

Solvation Effects and Intermolecular Interactions: A Computational Perspective

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule's electronic structure and properties. scielo.br These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different solvent environments.

These studies can predict how properties like the UV-Vis spectrum (solvatochromism), molecular stability, and the HOMO-LUMO gap change as the solvent polarity increases. For a molecule with significant charge transfer character like this compound, a red shift (shift to longer wavelength) in the ICT absorption band is often predicted in more polar solvents.

Furthermore, computational methods can be used to investigate specific intermolecular interactions. For this compound, hydrogen bonding is a critical interaction, both with solvent molecules and between molecules in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as acceptors. Computational analysis can quantify the strength and geometry of these hydrogen bonds, which are fundamental to understanding the molecule's solubility, crystal packing, and potential biological interactions. acs.org

Environmental Transformations and Biotransformation Pathways Excluding Ecotoxicity

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation of 2-Nitro-9H-fluoren-9-ol can occur through photochemical and hydrolytic processes, particularly in aqueous and atmospheric systems. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally related compounds such as fluorene (B118485), fluorenols, and other nitroaromatic compounds.

The photochemical degradation of this compound is anticipated to be influenced by its fluorenol backbone and the presence of the nitro functional group. Studies on the photodegradation of fluorene in aqueous solutions have shown that the primary transformation products are its hydroxy derivatives. nih.gov Furthermore, secondary photoproducts can include fluorenone, hydroxy fluorenone, and various carboxylic acids. nih.gov

For nitro-substituted aromatic compounds, photochemical reactions in aqueous solutions can be complex. The photochemistry of m- and p-nitrobenzyl alcohols, for instance, proceeds through an intramolecular photoredox pathway, which is notably dependent on the presence of water and does not occur in organic solvents. cdnsciencepub.com This suggests that the aqueous environment is crucial for the photochemical transformation of such compounds. The presence of a nitro group on the fluorene ring is likely to influence the photochemical reactivity of the alcohol group at the 9-position.

The process of photonitration, triggered by the photolysis of nitrate (B79036) and nitrite (B80452) ions in aqueous solutions, can also lead to the formation of nitroaromatic compounds in the environment. nih.gov While this is a formation pathway, the photogenerated reactive species could also contribute to the transformation of existing nitroaromatics like this compound.

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The stability of this compound to hydrolysis would depend on the reactivity of the alcohol group and the influence of the nitro-substituted aromatic system. Generally, benzylic alcohols can undergo substitution reactions under certain conditions, but the direct hydrolysis of the alcohol group in fluorenol derivatives under typical environmental pH conditions is not expected to be a rapid process.

Microbial Transformation of Fluorene and its Substituted Derivatives

Microbial transformation is a key process in the environmental degradation of fluorene and its derivatives. A wide range of bacteria and fungi have been shown to metabolize these compounds, often initiating the degradation by targeting the five-membered ring.

Several bacterial species are capable of degrading fluorene, with the initial steps often involving the oxidation of the C-9 position to form 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone (B1672902). For example, a Pseudomonas sp. strain F274 isolated from creosote-contaminated soil was found to metabolize fluorene to 9-fluorenol and then to 9-fluorenone. nih.gov This initial oxidation at the methylene (B1212753) bridge is a common strategy employed by aerobic bacteria to commence the breakdown of the fluorene structure.

The degradation pathway often continues with dioxygenase-catalyzed cleavage of the aromatic rings. In the case of Pseudomonas sp. strain F274, after the formation of 9-fluorenone, a dioxygenase attacks the molecule to form an angular diol, leading to the opening of the five-membered ring. nih.gov

| Bacterial Strain | Initial Metabolite | Subsequent Metabolites |

|---|---|---|

| Pseudomonas sp. strain F274 | 9-Fluorenol | 9-Fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, Phthalic acid |

Fungi, particularly white-rot fungi, are well-known for their ability to degrade a wide array of persistent organic pollutants, including polycyclic aromatic hydrocarbons like fluorene and its derivatives. The fungal metabolism of 2-nitrofluorene (B1194847) has been investigated, providing direct insight into the potential biotransformation of this compound.

A study on the fungus Cunninghamella elegans demonstrated its capability to metabolize 2-nitrofluorene. The major metabolite identified was 2-nitro-9-fluorenol, accounting for a significant portion of the total metabolism. This indicates that a key fungal transformation pathway for 2-nitrofluorene involves the hydroxylation of the C-9 position, directly leading to the formation of a nitro-substituted fluorenol. Other metabolites, such as 2-nitro-9-fluorenone (B187283) and various hydroxylated derivatives, were also identified.

The microbial degradation of fluorene and its nitro-substituted derivatives results in a variety of metabolites. The identification of these compounds is crucial for understanding the complete biotransformation pathways.

In bacterial systems, the degradation of fluorene by Pseudomonas sp. strain F274 was shown to produce a series of metabolites. Following the initial formation of 9-fluorenol and 9-fluorenone, further degradation leads to ring-opened products such as 8-hydroxy-3,4-benzocoumarin and ultimately phthalic acid. nih.gov

In fungal systems, the metabolism of 2-nitrofluorene by Cunninghamella elegans yielded several identifiable metabolites. The primary metabolites included 2-nitro-9-fluorenol and 2-nitro-9-fluorenone. Further transformations led to the formation of hydroxylated products on the aromatic rings, such as 6-hydroxy-2-nitrofluorene, and sulfate (B86663) conjugates of other hydroxylated derivatives.

| Parent Compound | Microorganism | Identified Metabolites |

|---|---|---|

| Fluorene | Pseudomonas sp. strain F274 | 9-Fluorenol, 9-Fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, Phthalic acid |

| 2-Nitrofluorene | Cunninghamella elegans | 2-Nitro-9-fluorenol, 2-Nitro-9-fluorenone, 6-Hydroxy-2-nitrofluorene, Sulfate conjugates of 7-hydroxy-2-nitro-9-fluorenone and 7-hydroxy-2-nitrofluorene |

Pathways of Nitroaromatic Compound Degradation in Environmental Systems

The environmental transformation and biotransformation of nitroaromatic compounds, such as this compound, are complex processes influenced by a variety of biotic and abiotic factors. These compounds, often of anthropogenic origin, are generally resistant to degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring to electrophilic attack by oxygenases. nih.gov However, microorganisms have evolved diverse enzymatic strategies to degrade these compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.gov

The degradation of nitroaromatic compounds can proceed through several key pathways, which can be broadly categorized as either reductive or oxidative.

Reductive Pathways: Under anaerobic or anoxic conditions, the primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group. This process is typically initiated by nitroreductases, which sequentially reduce the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. The resulting aromatic amines are often more amenable to further degradation.

Oxidative Pathways: In aerobic environments, microorganisms can initiate the degradation of nitroaromatic compounds through oxidative pathways. This can involve the action of monooxygenases or dioxygenases, which hydroxylate the aromatic ring. The introduction of hydroxyl groups can destabilize the ring, making it susceptible to cleavage and further metabolism.

A key example of the biotransformation of a related nitroaromatic compound is the metabolism of 2-nitrofluorene by the fungus Cunninghamella elegans. Research has shown that this fungus can effectively metabolize 2-nitrofluorene, with this compound being a major metabolic product. nih.govtandfonline.com

One significant study investigated the metabolism of 2-nitrofluorene by Cunninghamella elegans ATCC 36112. After 144 hours of incubation, approximately 81% of the initial [9-¹⁴C]-2-nitrofluorene was metabolized into several compounds. nih.govtandfonline.com The primary metabolites were identified through various analytical techniques, including high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (¹H NMR), ultraviolet-visible (UV-vis) spectroscopy, and mass spectrometry. nih.govtandfonline.com

The major biotransformation products identified in this study are detailed in the table below.

Metabolites of 2-Nitrofluorene Produced by Cunninghamella elegans

| Metabolite | Percentage of Total Metabolism |

|---|---|

| 2-Nitro-9-fluorenol | ~62% |

| 2-Nitro-9-fluorenone | Data not specified |

| 6-Hydroxy-2-nitrofluorene | Data not specified |

| Sulfate conjugates of 7-hydroxy-2-nitro-9-fluorenone | Data not specified |

| Sulfate conjugates of 7-hydroxy-2-nitrofluorene | Data not specified |

Data sourced from Pothuluri et al. (1996). nih.govtandfonline.com

This research highlights a significant pathway for the formation of this compound in an environmental context through the fungal metabolism of 2-nitrofluorene. nih.govtandfonline.com The subsequent environmental fate of this compound itself is a critical area of ongoing research. Based on the degradation pathways of similar compounds, it is plausible that its transformation could proceed through further oxidation of the fluorene ring system, reduction of the nitro group to an amino group, or conjugation with other molecules.

The general strategies employed by microorganisms to degrade aromatic hydrocarbons often involve initial enzymatic attacks that introduce hydroxyl groups, followed by ring cleavage. For the fluorene structure, bacterial degradation has been observed to proceed via monooxygenation at the C-9 position to yield 9-fluorenol, which is then oxidized to 9-fluorenone. While this provides a model for the potential degradation of the carbon skeleton of this compound, the presence of the nitro group significantly influences the reactivity and subsequent metabolic steps.

Advanced Analytical Techniques for Research on 2 Nitro 9h Fluoren 9 Ol

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-Nitro-9H-fluoren-9-ol. Its high resolution and sensitivity make it ideal for separating this compound from other nitro-PAH isomers and metabolites.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a gradient elution is often employed, where the mobile phase composition is changed over time to achieve optimal separation of compounds with varying polarities. A common mobile phase combination is acetonitrile (B52724) and water or methanol (B129727) and water. derpharmachemica.com The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution. sielc.com

Detection is a critical aspect of HPLC analysis. Ultraviolet (UV) detection is widely used for PAHs and their derivatives due to the presence of chromophoric aromatic rings. For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.gov Derivatization with a fluorescent tag can further increase the sensitivity for trace-level analysis. nih.gov

Chiral HPLC is a specialized application used to separate enantiomers of chiral molecules. Since this compound possesses a chiral center at the C9 position, chiral HPLC can be employed to separate its R and S enantiomers, which is crucial for stereoselective metabolism and toxicity studies. rsc.org

Table 1: Exemplary HPLC Conditions for Nitro-PAH Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (Ex: 280 nm, Em: 340 nm) |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has low volatility, it can be analyzed by GC-MS after derivatization to increase its thermal stability and volatility. A common derivatization agent is a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a more volatile trimethylsilyl (B98337) ether.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. rsc.org

GC-MS is particularly useful for identifying and quantifying reaction byproducts and metabolites of this compound. For instance, in studies of its degradation or metabolism, GC-MS can identify oxidation products like 2-nitro-9-fluorenone (B187283). researchgate.net The high sensitivity of MS detection, especially in selected ion monitoring (SIM) mode, allows for the detection of trace amounts of analytes.

Table 2: Typical GC-MS Parameters for Derivatized Fluorenol Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 10 min |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

Hyphenated Techniques in Environmental and Synthetic Research

Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical capabilities for complex samples. For the analysis of this compound in environmental matrices or during synthetic chemistry research, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) are invaluable.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for analyzing this compound directly without the need for derivatization. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for such compounds. derpharmachemica.comresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-Q-TOF-MS, provides accurate mass measurements, which aids in the confident identification of unknown metabolites and degradation products. derpharmachemica.com

In synthetic research, hyphenated techniques can be used for reaction monitoring and impurity profiling. The ability to rapidly analyze reaction mixtures helps in optimizing reaction conditions and ensuring the purity of the final product.

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic methods are instrumental in elucidating the structure and reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgmdpi.com Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of atoms within the molecule, confirming its structure.

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H groups. These techniques are particularly useful for monitoring chemical reactions, such as the oxidation of the hydroxyl group or reduction of the nitro group.

Computational chemistry is increasingly being used in conjunction with spectroscopic methods to predict and interpret spectra, providing deeper insights into the molecular structure and properties of compounds like this compound. iranchembook.ir

Future Research Directions and Potential Applications in Chemical Synthesis

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2-Nitro-9H-fluoren-9-ol typically involves the nitration of fluorene (B118485) or its derivatives, followed by an oxidation or reduction step to install the hydroxyl group. ontosight.ai Future research is poised to move beyond these classical methods towards more efficient, sustainable, and scalable synthetic protocols.

Key areas for development include:

Continuous Flow Chemistry: Implementing continuous flow systems for nitration and oxidation reactions can offer superior control over reaction parameters, enhance safety, and improve yield and purity. For instance, a continuous flow approach has been successfully applied to the Grignard reaction for producing 9-aryl-fluoren-9-ols, demonstrating the potential for high space-time yield in a scalable reactor system. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a critical goal. Research into using water as a solvent for nitration reactions of fluorenone has shown high chemo- and regioselectivity with excellent yields (90-98%) and simplified workup procedures. researchgate.net Similarly, developing catalytic systems that are recoverable and reusable, or employing methods like microwave-assisted synthesis, can significantly reduce the environmental footprint. tandfonline.com

Advanced Catalysis: Exploration of novel catalysts, such as palladium-based systems for carbonylative C-C bond formation or photoredox catalysis for radical cyclizations, could provide new, efficient pathways to the fluorenone precursor of this compound. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Continuous Flow | Enhanced safety, scalability, high throughput | Green production of 9-aryl-fluoren-9-ols researchgate.net |

| Green Solvents | Reduced environmental impact, simplified workup | Nitration of fluorenones in water researchgate.net |

| Microwave-Assisted | Rapid reaction times, increased yields | Synthesis of quinoline (B57606) derivatives tandfonline.com |

| One-Pot Synthesis | Increased efficiency, reduced waste | Process development for fluorene derivatives acs.org |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Deoxygenative radical cyclization to form fluorenones researchgate.net |

Exploration of New Chemical Transformations and Reaction Mechanisms

The functional groups of this compound serve as handles for a wide array of chemical transformations. Future research will likely focus on leveraging these sites to forge new bonds and construct novel molecular architectures.

Transformations at the 9-Position: The hydroxyl group at the C9 position is a key site for reactivity. Research on other 9-substituted fluorenes has demonstrated extensive possibilities for C-C bond formation via transition-metal catalysis and metal-free methods. researchgate.net Future work could explore the enantioselective alkylation or arylation of this position, potentially using chiral catalysts to produce optically active fluorene derivatives.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-9H-fluoren-9-ol. This amino-fluorenol derivative opens up another dimension of reactivity, including diazotization, amide bond formation, and participation in transition metal-catalyzed cross-coupling reactions.

Radical Reactions: The development of enantioselective radical reactions offers a powerful tool for synthesis. mdpi.com Investigating the participation of this compound or its derivatives in such reactions could lead to the stereocontrolled formation of complex chiral molecules.

Mechanism Elucidation: A deeper understanding of the mechanisms governing these transformations is crucial. For example, studies on nucleophilic aromatic substitution (SNAr) reactions have begun to reveal that some reactions previously thought to be stepwise may in fact be concerted. acs.org Applying modern mechanistic investigation techniques to reactions involving this compound will be essential for optimizing conditions and expanding their scope.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for predicting molecular properties and understanding reaction mechanisms. kashanu.ac.irrowan.edu For this compound, computational modeling can provide invaluable insights.

Mechanism and Transition State Analysis: Density Functional Theory (DFT) and other computational methods can be used to map out the energy profiles of potential reaction pathways. kashanu.ac.ir This allows for the prediction of the most likely mechanism and the identification of key intermediates and transition states, guiding experimental design. acs.org

Predicting Reactivity and Selectivity: Computational models can help predict how the electronic properties conferred by the nitro and hydroxyl groups influence the reactivity of the fluorene core. For example, modeling can explain how the substitution of a hydrogen with a nitro group can enhance the catalytic efficiency of a complex. acs.org This predictive power is crucial for designing new reactions with high regioselectivity and stereoselectivity.

Structure-Property Correlations: The unique optical and electrical properties of nitrofluorene derivatives make them interesting for materials science. ontosight.ai Computational screening can accelerate the discovery of new derivatives with tailored properties for applications like organic light-emitting diodes (OLEDs) by correlating specific structural features with desired electronic behaviors.

| Computational Application | Objective | Impact on Research |

| Mechanism Analysis | Elucidate reaction pathways and transition states | Guides experimental optimization and catalyst design acs.orgkashanu.ac.ir |

| Reactivity Prediction | Forecast regioselectivity and stereoselectivity | Accelerates the development of new synthetic methods acs.org |

| Property Screening | Correlate structure with electronic/optical properties | Facilitates the design of new materials for organic electronics ontosight.ai |

Integration of this compound in Complex Organic Synthesis as a Building Block

As a functionalized polycyclic aromatic hydrocarbon, this compound is an attractive organic building block for the synthesis of more complex and high-value molecules. ontosight.aicymitquimica.com

Pharmaceutical Scaffolds: The fluorene scaffold is present in numerous biologically active compounds. ontosight.ai By using this compound as a starting material, chemists can access a variety of derivatives for screening in drug discovery programs. The functional groups allow for the attachment of different pharmacophores, creating libraries of novel compounds with potential therapeutic applications.

Materials Science: The rigid, π-conjugated system of the fluorene core is a desirable feature for materials used in organic electronics. researchgate.net this compound can serve as a monomer or a key intermediate in the synthesis of polymers and other materials with tailored optical and electronic properties for use in OLEDs and organic photovoltaics (OPVs). ontosight.ai

Synthesis of Complex Natural Products: The rigid framework of the fluorene unit could be incorporated as a structural element in the total synthesis of complex natural products or their analogues. Its defined stereochemistry at the C9 position, if controlled, could be used to direct subsequent synthetic steps.

The versatility of this compound as a synthetic intermediate ensures its continued relevance in chemical research. Future investigations into its synthesis and reactivity will undoubtedly unlock new applications and contribute to the advancement of organic chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-9H-fluoren-9-ol, and how can reaction conditions be optimized for yield?

Synthesis typically involves functionalization of the fluorene backbone. For example, nitration of 9H-fluoren-9-ol derivatives using mixed acids (HNO₃/H₂SO₄) or selective oxidation-reduction sequences. Optimization includes controlling temperature (0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents. Evidence from oxidative ring-opening reactions of 9H-fluoren-9-ols (e.g., using hypervalent iodine reagents) suggests that solvent polarity and reaction time significantly impact yields .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons near the nitro group show deshielding (δ 8.2–8.5 ppm), while the hydroxyl proton appears as a broad singlet (δ 5.5–6.0 ppm) .

- UV-Vis Spectroscopy : Absorption bands at ~300 nm (π→π* transitions) and ~400 nm (n→π* of nitro group) correlate with conjugation effects .

- IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups .

Q. How does the nitro group influence the chemical reactivity of 9H-fluoren-9-ol derivatives?

The nitro group is strongly electron-withdrawing, stabilizing intermediates in substitution reactions. For example, nucleophilic aromatic substitution (e.g., with amines) occurs preferentially at positions activated by the nitro group. Reduction with LiAlH₄ or catalytic hydrogenation converts -NO₂ to -NH₂, enabling access to aminofluorenol derivatives .

Advanced Research Questions

Q. How can enantioconvergent catalytic strategies synthesize chiral derivatives of this compound?

Pd(II)/chiral norbornene cooperative catalysis enables enantioconvergent synthesis from racemic alcohols. For example, dynamic kinetic resolution (DKR) routes use chiral ligands to control stereochemistry at the fluorenol carbon. Recent studies report >80% yields and >90% enantiomeric excess (ee) for alkyl-substituted derivatives .

Q. What challenges arise in determining the crystal structure of nitro-substituted fluorenols, and how can refinement software address these?

Nitro groups introduce disorder due to rotational flexibility, complicating electron density maps. SHELXL refinement strategies, such as using restraints (DELU, SIMU) and partitioning occupancy for disordered atoms, improve model accuracy. ORTEP-3 visualization aids in identifying plausible conformers .

Q. How do solvent effects impact the regioselectivity of nucleophilic substitution on this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the nitro-adjacent position. Computational studies (DFT) predict charge distribution, which experimental data validate via LC-MS monitoring of intermediate adducts .

Q. How can computational chemistry predict electronic effects of the nitro group, and what methods validate these predictions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Experimental validation involves comparing calculated NMR chemical shifts (e.g., using GIAO method) with observed spectra. Discrepancies >0.5 ppm may indicate solvation effects not accounted for in simulations .

Methodological Considerations

Q. What are best practices for handling this compound to prevent decomposition?

Q. How should researchers address contradictory crystallographic data for fluorenol derivatives?

Discrepancies in bond angles or torsion angles may arise from thermal motion or twinning. Cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.